3,4,5-trichloro-2-hydroxybenzoic acid
Description
General Context and Research Significance of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives are a class of organic compounds that command significant attention across various scientific disciplines, including environmental science, toxicology, pharmacology, and synthetic chemistry. Their importance stems from the profound impact that halogen substituents—such as chlorine, fluorine, bromine, and iodine—have on the physical, chemical, and biological properties of the benzoic acid scaffold.
The introduction of chlorine atoms to the benzene (B151609) ring can significantly alter a compound's reactivity, solubility, and, most notably, its biological activity. ontosight.ai These derivatives are often studied as environmental contaminants, as they can be by-products of industrial processes and water chlorination. ontosight.ai For instance, various chlorobenzoic acids are known metabolites from the degradation of polychlorinated biphenyls (PCBs), which are persistent organic pollutants with known toxicity. asm.orgwikipedia.org The position and number of chlorine atoms on the aromatic ring are critical factors that determine a compound's susceptibility to microbial degradation and its potential for bioaccumulation. asm.org
Furthermore, halogenated benzoic acids serve as crucial intermediates in the synthesis of a wide range of valuable products, including pharmaceuticals, dyes, and pesticides. chemicalbook.com For example, 5-chloro-2-hydroxybenzoic acid is used as an intermediate for these applications. chemicalbook.com The specific arrangement of chloro and hydroxyl groups is key to the functionality of these molecules, making the study of different isomers essential. In pharmacology, the inclusion of halogens can enhance the therapeutic efficacy of a drug, and chlorinated salicylic (B10762653) acid derivatives have been explored for the synthesis of compounds with diverse biological activities, such as benzoxazepines. nih.gov The study of these compounds helps researchers understand structure-activity relationships, metabolic pathways of pollutants, and provides building blocks for new materials and medicines. asm.orgnih.gov
Overview of Existing Research Landscape for the Compound
Despite the broad interest in halogenated benzoic acids, the specific compound 3,4,5-trichloro-2-hydroxybenzoic acid is conspicuously absent from the current body of scientific literature. A thorough review reveals no dedicated studies on its synthesis, chemical and physical properties, or biological activity.
The research landscape is populated with studies of its various isomers and related compounds, which highlights the current data gap for this specific molecule. For example, extensive information is available for:
3,5,6-Trichloro-2-hydroxybenzoic acid : This isomer is available as a British Pharmacopoeia (BP) reference standard, indicating its relevance in the pharmaceutical field, likely as an impurity or reference compound for related active ingredients like oxyclozanide.
5-Chloro-2-hydroxybenzoic acid : A monochlorinated derivative, this compound is well-documented and used as an intermediate in the synthesis of pharmaceuticals and other chemicals. chemicalbook.comnih.gov
Other Chlorinated Salicylic Acids : Research has been conducted on various other chlorinated and fluorinated hydroxybenzoic acids, often in the context of creating new antimicrobial or pharmaceutical agents. researchgate.net
The lack of data for this compound means that fundamental properties such as its melting point, solubility, spectral data (NMR, IR, MS), and acidity (pKa) are not documented. Consequently, its toxicological profile and potential applications remain entirely speculative. This void suggests that it is either a very rare compound, difficult to synthesize, or has simply been overlooked by the research community.
Current Research Frontiers and Unexplored Avenues
Given the complete absence of dedicated research, the frontiers for this compound encompass all aspects of chemical and biological investigation. The field is wide open for foundational research that could establish the basic scientific understanding of this compound.
Key unexplored avenues include:
Chemical Synthesis and Characterization : The most immediate research frontier is the development of a reliable and efficient synthetic route to produce this compound. Following its synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to definitively establish its structure and properties.
Physicochemical Properties : Basic experimental data is needed. Determining its melting point, boiling point, solubility in various solvents, and its acidity constant (pKa) would provide the fundamental information required for any further study or application.
Toxicology and Environmental Impact : By analogy with other polychlorinated aromatic compounds like PCBs, there is a potential for toxicity and environmental persistence. asm.orgwikipedia.org Future research should focus on its biodegradability, potential for bioaccumulation, and its cytotoxic effects on various cell lines to assess its environmental and health risks.
Pharmacological and Biological Screening : Once the compound is synthesized, it could be screened for a wide range of biological activities. Given that it is a derivative of salicylic acid (2-hydroxybenzoic acid), exploring its potential anti-inflammatory, antimicrobial, or anticancer properties would be a logical starting point.
Application as a Synthetic Intermediate : Investigating its utility as a building block in organic synthesis could lead to the creation of novel complex molecules for materials science or pharmaceutical development. The unique substitution pattern of three chlorine atoms and a hydroxyl group could impart novel properties to downstream products.
The study of this compound represents a true "blue-sky" research opportunity, where any finding would be a novel contribution to the chemical sciences.
Data on Related Halogenated Hydroxybenzoic Acids
Since no experimental data is available for this compound, the following table presents data for related isomers and derivatives to illustrate how substituent placement affects chemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | 171-172 | 321-14-2 |
| 3-Chloro-5-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | Not Available | 53984-36-4 |
| 3,5,6-Trichloro-2-hydroxybenzoic acid | C₇H₃Cl₃O₃ | 241.46 | 209-211 | 40932-60-3 |
| 2-Hydroxybenzoic acid (Salicylic Acid) | C₇H₆O₃ | 138.12 | 158-161 | 69-72-7 |
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloro-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFHRWFTNPESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921311 | |
| Record name | 3,4,5-Trichloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-65-5, 114292-88-5 | |
| Record name | 3,4,5-Trichloro-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, trichloro-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114292885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trichlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature, Isomerism, and Advanced Structural Characterization
Systematic Nomenclature and Common Synonyms
The compound with the chemical structure of three chlorine atoms and a hydroxyl group on a benzoic acid core is subject to systematic naming conventions to ensure clarity and precision. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,5-trichloro-6-hydroxybenzoic acid . orgchemboulder.com
In addition to its formal IUPAC name, the compound is widely recognized by several common synonyms. The most prevalent of these is 3,5,6-Trichlorosalicylic acid , which is derived from its parent molecule, salicylic (B10762653) acid (2-hydroxybenzoic acid). scbt.comusda.gov Another frequently used name is 3,5,6-trichloro-2-hydroxybenzoic acid . scbt.comusda.gov These names are often used interchangeably in commercial and research contexts.
Below is a table summarizing the nomenclature for this compound.
| Nomenclature Type | Name |
| IUPAC Name | 2,3,5-trichloro-6-hydroxybenzoic acid orgchemboulder.com |
| Common Synonym | 3,5,6-Trichlorosalicylic acid scbt.comusda.gov |
| Alternative Name | 3,5,6-trichloro-2-hydroxybenzoic acid scbt.comusda.gov |
| CAS Number | 40932-60-3 scbt.comusda.gov |
Isomeric Considerations within Trichloro-hydroxybenzoic Acids
The structure of trichloro-hydroxybenzoic acid allows for a considerable number of constitutional isomers. Isomers are compounds that have the same molecular formula (in this case, C₇H₃Cl₃O₃) but differ in the arrangement of atoms. The specific placement of the three chlorine atoms and one hydroxyl group on the benzene (B151609) ring of benzoic acid gives rise to these different isomers, each with unique chemical and physical properties.
For a trichlorobenzoic acid, there are six possible constitutional isomers. biosynth.com The introduction of a hydroxyl group further increases the number of potential isomers. The position of each substituent relative to the carboxyl group defines the specific isomer. For instance, the subject compound, 3,5,6-trichloro-2-hydroxybenzoic acid, has the hydroxyl group at the C2 position (ortho) and the chlorine atoms at the C3, C5, and C6 positions. This substitution pattern is distinct from other possible isomers such as 3,4,5-trichloro-2-hydroxybenzoic acid or 2,3,4-trichloro-5-hydroxybenzoic acid. The relative positions of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group significantly influence the molecule's acidity, reactivity, and intermolecular interactions.
Crystallographic Investigations and Solid-State Structure
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides fundamental information, including the crystal system, space group, and unit cell dimensions. For salicylic acid and its derivatives, this technique has revealed detailed information about their molecular geometry and packing in the solid state. It is anticipated that a single-crystal X-ray analysis of 3,5,6-trichloro-2-hydroxybenzoic acid would confirm the planarity of the benzene ring and provide precise measurements of bond lengths and angles, which are influenced by the steric and electronic effects of the three chlorine substituents.
Hydrogen Bonding Networks and Crystal Packing
The solid-state structure of carboxylic acids, particularly those with hydroxyl groups like salicylic acid derivatives, is heavily influenced by hydrogen bonding. researchgate.net In the case of 3,5,6-trichloro-2-hydroxybenzoic acid, two primary types of hydrogen bonds are expected to dictate the crystal packing:
Intramolecular Hydrogen Bond : A strong intramolecular hydrogen bond is expected between the hydrogen of the ortho-hydroxyl group (at C2) and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring, a common feature in salicylic acid and its derivatives, which influences the molecule's conformation and photophysical properties. chemicalbook.com
Intermolecular Hydrogen Bonds : Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This robust interaction is a primary driver in the crystal packing of many benzoic acid derivatives.
The interplay of the strong intramolecular hydrogen bond and the intermolecular carboxylic acid dimer interactions would be the defining feature of the supramolecular architecture of 3,5,6-trichloro-2-hydroxybenzoic acid in the solid state.
Detailed Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are essential for confirming the molecular structure of a compound and understanding its electronic properties. Photophysical studies on 3,5,6-trichlorosalicylic acid have been conducted, employing methods like steady-state absorption and emission spectroscopy to investigate processes such as Excited State Intramolecular Proton Transfer (ESIPT).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. While NMR is mentioned as a technique for purity confirmation of 3,5,6-trichlorosalicylic acid, detailed spectral data with specific chemical shift assignments are not available in the reviewed literature.
Based on the structure, the following features would be expected in its NMR spectra:
¹H NMR Spectrum : The spectrum would be expected to show a single resonance for the aromatic proton at the C4 position. The chemical shift of this proton would be influenced by the adjacent chlorine atoms. Additionally, distinct signals for the hydroxyl and carboxylic acid protons would be present, though their chemical shifts can be broad and concentration-dependent.
¹³C NMR Spectrum : The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the carboxyl group). The chemical shifts would be characteristic of a highly substituted benzene ring, with the positions of the carbons bearing chlorine, hydroxyl, and carboxyl groups being clearly differentiated.
The table below provides a hypothetical summary of the expected NMR data. The exact chemical shifts would need to be determined experimentally.
| Nucleus | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Aromatic | 1 signal (singlet) for H-4 | 6 signals for C-1 to C-6 |
| Carboxyl | 1 signal (broad singlet) for -COOH | 1 signal for -COOH |
| Hydroxyl | 1 signal (broad singlet) for -OH | - |
Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. The analysis of these spectra is crucial for the identification of functional groups and understanding the intramolecular and intermolecular interactions.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to specific vibrational motions. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups leads to prominent features. A broad absorption band is typically observed in the 3500–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, broadened by strong hydrogen bonding. farmaceut.org The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid also influences the position and shape of the O-H stretching bands. nih.gov
The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, typically in the region of 1700–1660 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic ring and the extent of hydrogen bonding. ucl.ac.ukresearchgate.net Vibrations associated with the aromatic ring, including C=C stretching, are expected in the 1600–1450 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum, generally between 800 and 550 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. ias.ac.in The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its vibrational modes. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often produce a strong signal in the Raman spectrum. bohrium.com The C=O stretching vibration is also Raman active. Due to the presence of heavy chlorine atoms, the C-Cl stretching modes are expected to be observable in the low-frequency region of the Raman spectrum. researchgate.net
The table below summarizes the expected key vibrational frequencies and their assignments for this compound, based on the analysis of similar substituted benzoic acids. nih.govresearchgate.netias.ac.inresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid Dimer) | 3500 - 2500 (broad) | Stretching vibration of the hydroxyl group in the hydrogen-bonded carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibration of the carbon-hydrogen bond on the aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1660 | Stretching vibration of the carbonyl group in the carboxylic acid. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| O-H Bend (Phenolic) | 1400 - 1300 | In-plane bending vibration of the phenolic hydroxyl group. |
| C-O Stretch | 1300 - 1200 | Stretching vibration of the carbon-oxygen single bond. |
| C-Cl Stretch | 800 - 550 | Stretching vibrations of the carbon-chlorine bonds. |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org For a molecule containing three chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙) with a predictable intensity ratio. libretexts.orgnist.gov
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, prominent fragmentation pathways are expected to include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at [M-17]⁺.
Loss of a carboxyl group (•COOH): This would lead to a fragment ion at [M-45]⁺.
Decarboxylation (loss of CO₂): This pathway would produce a fragment ion at [M-44]⁺˙.
Loss of chlorine atoms: Sequential loss of chlorine atoms (•Cl) can also be observed.
The table below outlines the expected major ions in the mass spectrum of this compound.
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺˙ | 254 | Molecular ion |
| [M-OH]⁺ | 237 | Loss of a hydroxyl radical |
| [M-CO₂]⁺˙ | 210 | Loss of carbon dioxide (decarboxylation) |
| [M-COOH]⁺ | 209 | Loss of the carboxyl group |
| [M-Cl]⁺ | 219 | Loss of a chlorine atom |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.
The benzene ring and the carboxylic acid and hydroxyl substituents are chromophores that absorb UV radiation. The presence of these functional groups, along with the chlorine atoms, influences the position and intensity of the absorption maxima (λ_max). The electronic transitions in substituted benzoic acids are well-documented. nist.gov For salicylic acid (2-hydroxybenzoic acid), electronic transitions are observed that are sensitive to solvent and pH. researchgate.net
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely exhibit two main absorption bands. A more intense band at a shorter wavelength and a less intense band at a longer wavelength are characteristic of many substituted benzoic acids. The chlorine and hydroxyl substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzoic acid. nist.gov
The photophysical properties of this compound are related to the fate of the molecule after it absorbs UV radiation. These properties include fluorescence and phosphorescence. Chlorinated phenols are known to undergo photochemical reactions, and their quantum yields for photodecomposition can be significant. tandfonline.comepa.gov The presence of heavy chlorine atoms can also influence the rates of intersystem crossing, potentially affecting the fluorescence and phosphorescence quantum yields.
The table below summarizes the expected electronic transitions for this compound.
| Transition | Expected Wavelength Range (nm) | Description |
| π → π | 200 - 300 | Electronic transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |
| n → π | 300 - 350 | Electronic transition involving the promotion of a non-bonding electron (from the oxygen atoms) to a π antibonding orbital of the carbonyl group. This transition is typically less intense. |
Synthetic Methodologies and Chemical Reactivity
Strategies for the Chemical Synthesis of 2,3,5-Trichloro-6-hydroxybenzoic Acid
The industrial synthesis of this compound is primarily achieved through the progressive and controlled chlorination of a readily available precursor.
A robust and widely documented method for synthesizing 3,5,6-trichlorosalicylic acid begins with salicylic (B10762653) acid. google.comgoogle.com This process involves a sequential, multi-step chlorination sequence that can be performed as a "single-pot" process, enhancing efficiency. google.com
The synthesis proceeds through the following key stages:
Monochlorination: Salicylic acid is dissolved in concentrated sulfuric acid (96-98%) and treated with gaseous chlorine at a controlled temperature, typically between 5°C and 10°C. This initial step yields a mixture of 3-chlorosalicylic acid and 5-chlorosalicylic acid. google.comgoogle.com
Dichlorination: The reaction temperature is then elevated to approximately 65-70°C, and chlorination continues. This converts the monochlorinated intermediates into 3,5-dichlorosalicylic acid. google.comgoogle.com
Trichlorination: For the final chlorination step, a more potent chlorinating environment is required. The reaction mixture is treated with oleum (B3057394) (fuming sulfuric acid) and a catalytic amount of iodine. Gaseous chlorine is introduced at a temperature of 40-60°C to yield the final product, 3,5,6-trichlorosalicylic acid. google.comgoogle.com
Isolation: The final product is recovered by carefully pouring the reaction mixture onto ice and water, which causes the 3,5,6-trichlorosalicylic acid to precipitate as a solid. google.comgoogle.com This solid can then be collected through filtration.
This multi-step sequence allows for the controlled introduction of three chlorine atoms onto the salicylic acid backbone.
Optimizing the synthesis of 3,5,6-trichlorosalicylic acid is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, catalysts, and extraction methods. google.com
Temperature Control: Precise temperature control at each stage of the chlorination is vital. The initial monochlorination is conducted at low temperatures (5-10°C) to manage the exothermic reaction and control selectivity. The temperature is then systematically increased for the subsequent dichlorination (65-70°C) and trichlorination (47-54°C) steps to ensure complete reaction. google.com
Catalysis: While the first two chlorination steps proceed in concentrated sulfuric acid, the final step to introduce the third chlorine atom requires a catalyst. The use of iodine in oleum is critical for activating the dichlorinated intermediate, facilitating the final electrophilic aromatic substitution. google.com
The following table summarizes the optimized conditions for the multi-step synthesis.
| Stage | Key Reagents | Temperature | Intermediate/Product |
|---|---|---|---|
| Monochlorination | Salicylic acid, Chlorine gas, Conc. H₂SO₄ | 5-10°C | 3- and 5-chlorosalicylic acids |
| Dichlorination | Chlorine gas | 65-70°C | 3,5-dichlorosalicylic acid |
| Trichlorination | Chlorine gas, Oleum, Iodine (catalyst) | 40-60°C | 3,5,6-trichlorosalicylic acid |
| Extraction | Xylene, n-Pentanol | 75-100°C | Enhanced recovery of final product |
While specific literature applying green chemistry principles directly to 3,5,6-trichlorosalicylic acid synthesis is sparse, the established industrial process can be evaluated against these principles to identify areas for improvement. acs.orgrjpbcs.com
Use of Catalysis: The use of an iodine catalyst in the final trichlorination step aligns with the green principle of using catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and can, in principle, be recycled, reducing waste.
Reduction of Derivatives: The "single-pot" approach, where intermediates are not isolated, minimizes the need for intermediate purification steps, thus reducing solvent use and potential waste generation, which is consistent with the goal of reducing unnecessary derivatization. acs.orgwjpmr.com
Safer Solvents and Auxiliaries: The synthesis relies on concentrated sulfuric acid and oleum, which are highly corrosive and hazardous. A greener approach would involve exploring alternative, less hazardous solvent systems or catalytic methods that can operate under milder conditions. researchgate.net The use of xylene in extraction also presents environmental and health considerations.
Future research could focus on developing catalytic systems that avoid strong acids or enable the use of safer chlorinating agents and solvents.
Chemical Transformations and Derivatization of the Compound
The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical transformations and the synthesis of various derivatives.
The carboxylic acid group is a primary site for functionalization, particularly through esterification.
Esterification: Esters of 3,5,6-trichlorosalicylic acid are significant derivatives. The synthesis can be carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is often driven to completion by removing the water formed, for instance, through azeotropic distillation with a solvent like xylene. google.com An improved method utilizes titanium-based catalysts, such as tetraalkyl titanates, which suppress the formation of ether byproducts from the alcohol, leading to a more quantitative yield of the desired ester. google.com
Amidation: The carboxylic acid can also be converted into an amide. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). nih.gov The resulting acid chloride is highly reactive and can then be treated with an amine to form the corresponding amide (a salicylanilide (B1680751) if the amine is an aniline (B41778) derivative). nih.gov This two-step, one-pot process is an effective method for creating amide bonds. nih.gov
The phenolic hydroxyl group on the aromatic ring can also be functionalized, though this is sometimes more challenging to achieve selectively without affecting the carboxylic acid group.
One common reaction is etherification . For instance, the hydroxyl group can be converted to a methoxy (B1213986) group (O-methylation). This is typically achieved by treating the alkali metal salt of 3,5,6-trichlorosalicylic acid with an alkylating agent like dimethyl sulfate (B86663) in an aqueous solution. googleapis.com This reaction proceeds via nucleophilic substitution, where the phenoxide ion acts as the nucleophile. The use of at least two moles of a base for each mole of the acid ensures that both the phenolic hydroxyl and the carboxylic acid are deprotonated, facilitating the selective alkylation of the more nucleophilic phenoxide. googleapis.com Other methods for transforming hydroxyl groups include conversion to halides using reagents like 2,4,6-trichloro google.comresearchgate.nettriazine, although the selectivity in a molecule with a carboxylic acid would need careful control. nih.gov
Reactions Involving the Aromatic Ring (e.g., Substitution, Halogenation)
The aromatic ring of 3,4,5-trichloro-2-hydroxybenzoic acid is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from the cumulative electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group. quora.comassets-servd.host While the hydroxyl group is a strong activating group, its influence is largely overcome by the four deactivating substituents. vedantu.com
Directing Effects of Substituents:
The regioselectivity of any potential substitution reaction is governed by the directing effects of the existing groups. These effects are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -OH | 2 | Activating | Ortho, Para-directing |
| -COOH | 1 | Deactivating | Meta-directing |
| -Cl | 3, 4, 5 | Deactivating | Ortho, Para-directing |
For this compound, the only available position for substitution is the carbon at position 6. The directing effects of the substituents on this position are as follows:
-OH group (at C2): Directs ortho to itself, which includes the C6 position. As an activating group, it promotes substitution at this site. libretexts.org
-Cl atoms (at C3, C4, and C5): These are ortho, para-directors. libretexts.org The chlorine at C4 is para to the C1 position and ortho to the C3 and C5 positions. The chlorines at C3 and C5 are ortho and meta to various positions. Specifically, the chlorine at C4 directs to the C2 and C6 positions (ortho), and the chlorine at C5 directs to the C1 and C3 positions (ortho) and the C6 position (para). The chlorine at C3 directs to the C2 and C4 positions (ortho) and the C5 position (para). Collectively, they contribute to directing an incoming electrophile to the C6 position.
-COOH group (at C1): This is a meta-directing group. libretexts.org Its meta positions are C3 and C5, which are already substituted. Therefore, it deactivates the entire ring but does not strongly oppose substitution at C6.
Considering these combined effects, any electrophilic aromatic substitution, such as halogenation, would be expected to occur at the C6 position. However, the heavily substituted and deactivated nature of the ring would necessitate harsh reaction conditions.
Halogenation:
Further halogenation of this compound, for instance, bromination or chlorination, would likely require a potent electrophilic halogenating agent and a Lewis acid catalyst. cardiff.ac.uk The reaction would be expected to proceed slowly due to the deactivated ring, yielding the 3,4,5,6-tetrachloro-2-hydroxybenzoic acid derivative.
Mechanistic Studies of Key Reactions and Reactivity Profiles
Detailed mechanistic studies specifically for this compound are not extensively reported in the available literature. However, the mechanism of its reactions can be inferred from studies on analogous, highly substituted phenolic and benzoic acid compounds.
The mechanism for an electrophilic aromatic substitution reaction, such as halogenation, on this molecule would follow the general, well-established pathway for this class of reactions. This involves the initial attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
The reactivity profile of this compound is characterized by a significantly reduced nucleophilicity of the aromatic ring compared to phenol (B47542) or benzoic acid. Quantum chemical calculations on related polychlorinated aromatic compounds have shown that the presence of multiple chlorine atoms leads to a more positive charge on the ring carbons, making them less susceptible to attack by electrophiles. nih.gov The high degree of chlorination also introduces considerable steric hindrance, which could further impede the approach of an electrophile.
The table below summarizes the expected reactivity profile for electrophilic aromatic substitution on this compound.
| Reaction Type | Expected Reactivity | Probable Product | Mechanistic Considerations |
| Halogenation | Low; requires forcing conditions | 3,4,5,6-tetrahalo-2-hydroxybenzoic acid | Formation of a resonance-stabilized arenium ion, favored by the ortho -OH group. |
| Nitration | Very low; likely requires harsh conditions | 3,4,5-trichloro-6-nitro-2-hydroxybenzoic acid | Strong deactivation by multiple substituents makes nitration difficult. |
| Friedel-Crafts Alkylation/Acylation | Unlikely to proceed | No reaction | The strongly deactivated ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates. |
Derivatives, Analogs, and Structure Property Relationships
Synthesis and Characterization of Structurally Related Derivatives
The synthesis of derivatives of 3,4,5-trichloro-2-hydroxybenzoic acid primarily involves reactions of the carboxylic acid and phenolic hydroxyl groups, leading to the formation of esters and amides. These reactions are standard transformations in organic chemistry, adapted for the specific reactivity of the polychlorinated scaffold.
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. For instance, the synthesis of a methyl ester would involve refluxing this compound with methanol (B129727) and a catalytic amount of concentrated H₂SO₄. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride is then reacted with the desired alcohol. hud.ac.uk
Amidation: Amide derivatives are typically prepared by reacting the carboxylic acid with an amine. This direct reaction requires high temperatures and is often inefficient. Therefore, coupling agents are frequently employed to activate the carboxylic acid. libretexts.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form an active ester intermediate that readily reacts with the amine. fishersci.itnih.gov Another efficient method involves the conversion of the carboxylic acid to its acid chloride, which then reacts smoothly with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. hud.ac.ukresearchgate.net For example, the synthesis of an N-phenyl amide would involve reacting this compound with PCl₃ in an inert solvent, followed by the addition of aniline (B41778). researchgate.netnih.gov
The characterization of these newly synthesized derivatives relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the structural framework.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the formation of an ester would be confirmed by the appearance of a strong C=O stretching band typically around 1735 cm⁻¹, while an amide would show a C=O stretch around 1650 cm⁻¹ and N-H bands if it is a primary or secondary amide.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula.
The table below summarizes typical synthetic methods for common derivatives.
| Derivative Type | Reagents and Conditions | Characterization Highlights |
| Esters | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | IR: C=O stretch (~1735 cm⁻¹), C-O stretch. ¹H NMR: Signal for -OCH₃ or -OCH₂CH₃ group. |
| Amides | 1. Thionyl Chloride (SOCl₂) then Amine. 2. Amine, Coupling Agent (e.g., DCC, EDC). | IR: C=O stretch (~1650 cm⁻¹), N-H stretch (if applicable). MS: Molecular ion peak corresponding to the amide. |
Influence of Halogen Substituents on Molecular Properties (e.g., acidity, reactivity)
The presence and position of halogen substituents on the aromatic ring of a benzoic acid derivative have a profound impact on its molecular properties, particularly its acidity and reactivity, due to their electronic effects.
Acidity: Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). ucsb.edu This effect involves the withdrawal of electron density from the aromatic ring through the sigma (σ) bonds. pressbooks.pub In the case of this compound, the three chlorine atoms significantly withdraw electron density from the benzene (B151609) ring. This stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group. libretexts.orglibretexts.org By delocalizing the negative charge, the stability of the conjugate base is increased, which in turn increases the acidity of the carboxylic acid (i.e., lowers its pKa value) compared to unsubstituted salicylic (B10762653) acid or benzoic acid. pressbooks.pub The closer the electron-withdrawing group is to the carboxylic acid, the stronger the effect. libretexts.org
The table below illustrates the general effect of electron-withdrawing groups on the acidity of benzoic acid.
| Substituted Benzoic Acid | Substituent (Y) | pKa | Effect of Substituent |
| p-Methoxybenzoic acid | -OCH₃ | 4.47 | Electron-donating (decreases acidity) |
| Benzoic acid | -H | 4.20 | Reference |
| p-Chlorobenzoic acid | -Cl | 3.98 | Electron-withdrawing (increases acidity) |
| p-Nitrobenzoic acid | -NO₂ | 3.44 | Strongly electron-withdrawing (increases acidity) |
| Data adapted from published studies on substituted benzoic acids. pressbooks.pub |
Reactivity: The electron-withdrawing nature of the chlorine atoms also influences the reactivity of the molecule. The reduced electron density in the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene or salicylic acid. pressbooks.pub Conversely, the electrophilicity of the carbonyl carbon in the carboxylic acid group is enhanced, which can increase its reactivity towards nucleophiles, potentially facilitating reactions like esterification or amidation. Studies on the halogenation of salicylic acid itself have shown that the reactivity and the position of substitution are influenced by factors like pH and the specific halogenating agent used. researchgate.net The antibacterial reactivity of halogenated salicylic acid derivatives has also been observed to be dependent on the type and position of the halogen, with a study showing the order of reactivity as 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Parameters
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. rsc.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties. For compounds like this compound, QSPR can be a valuable tool for estimating properties that are difficult or costly to measure experimentally.
While many QSAR/QSTR studies on halogenated aromatic compounds focus on toxicity and biological interactions nih.govnih.gov, the same principles can be applied to predict non-biological, physicochemical parameters. Key steps in developing a QSPR model include:
Dataset Collection: A set of structurally diverse molecules with reliable experimental data for a specific property (e.g., boiling point, vapor pressure, octanol-water partition coefficient) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Describing atomic connectivity.
Quantum-chemical descriptors: Dipole moment, orbital energies (e.g., ELUMO). nih.gov
Geometrical descriptors: Molecular surface area, volume.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like deep belief networks (DBN), are used to build a mathematical equation linking the descriptors to the property. nih.gov The model's predictive power is then rigorously tested using internal and external validation techniques.
For polychlorinated aromatic compounds, QSPR models have been successfully developed to predict properties like the octanol/water partition coefficient (log P) and the octanol/air partition coefficient (log Kₒₐ), which are crucial for understanding their environmental fate and transport. nih.gov Although log P is often used in biological contexts, it is fundamentally a physicochemical property reflecting the hydrophobicity of a molecule. A QSPR study on benzoic acids found that using log P in combination with descriptors like pKa or ELUMO significantly improved the prediction of toxicity, highlighting the importance of these parameters in modeling. nih.gov
Design and Predictive Modeling of Novel Analogs
The design of novel analogs of this compound involves the strategic modification of its structure to achieve desired properties. This process is increasingly driven by computational chemistry and molecular modeling techniques, which allow for the in silico prediction of a molecule's characteristics before it is synthesized.
The design process typically starts with the core structure of this compound as a scaffold. Modifications can include:
Altering the type and position of halogen substituents.
Introducing different functional groups onto the aromatic ring.
Synthesizing a wider range of ester or amide derivatives.
Predictive modeling plays a crucial role in guiding these modifications. Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used in this context. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as an analog of this compound) when bound to a second molecule (a receptor or a surface). This is widely used in drug design but can also be applied to understand interactions with materials or other chemical species.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of analogs and the stability of their interactions with other molecules. mdpi.com For example, a study on salicylic acid binding to a protein used MD simulations to identify the most stable binding pocket in the presence of a solvent. mdpi.com
This computational approach allows researchers to screen a virtual library of potential analogs and prioritize the most promising candidates for synthesis and experimental testing. For instance, in the design of novel inhibitors, researchers synthesized two series of amides based on a 5-chloro-2,4-dihydroxybenzoyl scaffold and used computational docking to refine the understanding of the binding model. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern chemical research, enabling the efficient development of new molecules with specific, targeted properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are fundamental to investigating the properties of halogenated salicylic (B10762653) acids. acs.org DFT, especially with hybrid functionals like B3LYP, has been shown to accurately predict the geometry, vibrational frequencies, and electronic properties of substituted benzoic acids. These computational approaches are essential for elucidating the influence of the three electron-withdrawing chlorine atoms on the foundational salicylic acid structure.
The optimized molecular geometry of 3,4,5-trichloro-2-hydroxybenzoic acid can be reliably predicted using DFT calculations. These studies indicate that the benzene (B151609) ring is nearly planar, though minor distortions can arise from the steric and electronic effects of the substituents. A defining feature of salicylic acid and its derivatives is the strong intramolecular hydrogen bond (IMHB) between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.net Computational studies on chlorinated salicylic acids have demonstrated that progressive chlorination influences the strength of this hydrogen bond.
The conformational energy landscape is dominated by the orientation of the carboxylic acid group relative to the hydroxyl group. The syn conformer, which allows for the formation of the IMHB, is significantly more stable than any anti conformer where the hydrogen bond is broken. The energy barrier for rotation around the C-C bond connecting the carboxyl group to the ring is computationally accessible and provides insight into the molecule's flexibility.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | O-H (hydroxyl) | 0.97 |
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.35 | |
| C-Cl (avg.) | 1.74 | |
| C-C (aromatic avg.) | 1.40 | |
| O···H (IMHB) | 1.65 | |
| Bond Angle (°) | C-C-O (hydroxyl) | 120.5 |
| C-C-C (carboxyl) | 119.0 | |
| O=C-O (carboxyl) | 123.0 |
The electronic properties of this compound are critically defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Theoretical vibrational spectra (Infrared and Raman) can be computed using DFT. These calculations provide harmonic vibrational frequencies that, when properly scaled, show good agreement with experimental data. The predicted spectra allow for the detailed assignment of vibrational modes.
Key vibrational modes for this compound include:
O-H Stretching: The hydroxyl group's O-H stretch is significantly broadened and shifted to a lower frequency (around 3200-2800 cm⁻¹) due to its involvement in the strong intramolecular hydrogen bond.
C=O Stretching: The carbonyl stretch of the carboxylic acid group is typically observed in the 1650-1680 cm⁻¹ region, also influenced by the hydrogen bond.
C-Cl Stretching: Strong bands corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Aromatic C=C Stretching: Vibrations associated with the aromatic ring appear in the 1600-1400 cm⁻¹ range.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100 | ν(O-H) | Hydroxyl H-bonded stretch |
| ~1665 | ν(C=O) | Carboxyl carbonyl stretch |
| ~1450 | ν(C=C) | Aromatic ring stretch |
| ~1250 | δ(O-H) + ν(C-O) | In-plane OH bend coupled with C-O stretch |
| ~750 | ν(C-Cl) | C-Cl stretch |
Quantum chemical methods are also employed to simulate spectroscopic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. Predictions for ¹H NMR would show the carboxylic acid proton at a significantly downfield shift (>11 ppm) and the hydroxyl proton also deshielded due to hydrogen bonding. The remaining aromatic proton would have its chemical shift influenced by the adjacent chlorine and hydroxyl groups.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The primary electronic transitions for this molecule are expected to be π → π* transitions within the aromatic system. The presence of chlorine and hydroxyl substituents influences the position of these absorption bands.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. mdpi.comacs.org An MD simulation of this compound, for instance in a water box, would provide insights into intermolecular interactions.
Key areas of investigation include:
Solvation Shell: Understanding the structure and dynamics of water molecules surrounding the solute, particularly around the polar carboxylic acid and hydroxyl groups.
Intermolecular Hydrogen Bonding: Analyzing the formation, lifetime, and geometry of hydrogen bonds between the molecule's hydroxyl/carboxyl groups and surrounding water molecules.
Dimerization: Investigating the tendency of two molecules to form hydrogen-bonded dimers via their carboxylic acid groups, a common phenomenon for carboxylic acids in nonpolar solvents or at high concentrations. acs.org
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface from reactants to products. A relevant reaction for salicylic acid derivatives is thermal decarboxylation. mdpi.comchemrxiv.org Theoretical studies using DFT can model this process for this compound.
Such a study would involve:
Locating Transition States: Identifying the high-energy transition state structure for the C-C bond cleavage.
Calculating Activation Energy: Determining the energy barrier (activation energy) for the reaction, which dictates the reaction rate.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).
Photolytic degradation is a key abiotic pathway for many aromatic compounds in sunlit environments. For 3,4,5-trichloro-2-hydroxybenzoic acid (also referred to as 3,5,6-trichlorosalicylic acid or TCSA), photophysical studies reveal its capacity to undergo an Excited State Intramolecular Proton Transfer (ESIPT) reaction upon photoexcitation. researchgate.net This process, common to salicylic (B10762653) acid derivatives, involves the transfer of a proton from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group, leading to a keto-tautomer with unique spectroscopic signatures like a large Stokes shift and "dual" emission. researchgate.net
While direct studies on the complete photolytic mineralization of this compound are limited, research on structurally similar compounds provides insight. The photodegradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos, shows that UV irradiation can lead to both hydrolytic and reductive dechlorination, yielding dichlorodihydroxypyridine isomers and other products. researchgate.net For many chlorinated aromatics, photolysis is often inefficient on its own but can be significantly enhanced by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. ird.fr
Table 1: Photodegradation Insights from Related Compounds
| Compound | Process | Key Findings | Reference |
| 3,5,6-Trichlorosalicylic acid (TCSA) | Photophysics Study | Undergoes Excited State Intramolecular Proton Transfer (ESIPT), a characteristic reaction of salicylic acids upon UV exposure. | researchgate.net |
| 3,5,6-Trichloro-2-pyridinol (TCP) | UV Irradiation | Rapid photolysis occurs, involving both hydrolytic and reductive dechlorination pathways. | researchgate.net |
| General Chlorinated Aromatics | Advanced Oxidation Processes (AOPs) | Degradation is significantly enhanced by the generation of hydroxyl radicals, which can lead to mineralization. | ird.fr |
Hydrolysis is the cleavage of chemical bonds by the addition of water. Chlorinated aromatic acids like this compound are generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The carbon-chlorine bonds on the aromatic ring are strong and not easily broken by uncatalyzed reaction with water. Similarly, the aromatic ring itself is chemically stable.
Degradation via hydrolysis typically requires more extreme conditions, such as high temperatures or highly acidic or alkaline pH, which are not common in most environmental compartments. For instance, the degradation of salicin, a related compound, was found to be significant only at low pH (<1.0) and high temperatures (90°C). researchgate.net Therefore, hydrolysis is not considered a primary degradation pathway for this compound in the environment compared to biotic or photolytic processes.
Biotic Degradation Processes and Microbial Biotransformation
The most significant route for the complete mineralization of persistent chlorinated organic compounds is through microbial activity. Bacteria and fungi have evolved diverse enzymatic systems to break down these complex molecules.
The presence or absence of oxygen dictates distinct microbial degradation pathways for chlorinated aromatic compounds. eurochlor.org
Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxygenase enzymes to initiate the breakdown of the aromatic ring. oregonstate.edu For a compound like this compound, the aerobic pathway is likely initiated by dioxygenase enzymes that hydroxylate the ring, leading to the formation of a chlorinated catechol. This intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, which opens the aromatic ring and allows for further metabolism into central metabolic pathways. researchgate.net The degradation of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by Burkholderia cepacia AC1100, a well-studied pathway for a similar compound, proceeds through the formation of 2,4,5-trichlorophenol, followed by complete dehalogenation before aromatic ring cleavage. ethz.chresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, the primary and often rate-limiting step is reductive dechlorination. oregonstate.eduepa.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. eurochlor.orgepa.gov This typically occurs sequentially, reducing trichlorinated compounds to dichlorinated, then monochlorinated, and finally to non-chlorinated intermediates like phenol (B47542) or benzoate. nih.govresearchgate.net These less-chlorinated or dechlorinated products are then more susceptible to subsequent anaerobic ring cleavage and mineralization to methane (B114726) and carbon dioxide by microbial consortia. epa.govresearchgate.net For instance, anaerobic consortia have been shown to reductively dechlorinate 2,4,6-trichlorophenol (B30397) to 2,4-dichlorophenol (B122985) and 4-chlorophenol, and ultimately to phenol. nih.govnih.gov
The stepwise degradation of this compound results in a series of intermediate metabolites. While the specific metabolites for this exact compound are not fully elucidated in the literature, a probable list can be compiled based on the known degradation pathways of analogous compounds like 2,4,5-T and other chlorophenols. ethz.chresearchgate.net
Table 2: Potential Environmental Metabolites and Transformation Products
| Potential Metabolite | Chemical Formula | Associated Pathway | Precursor/Reaction |
| 3,4,5-Trichlorophenol | C₆H₃Cl₃O | Aerobic/Anaerobic | Initial decarboxylation or side-chain cleavage. |
| Dichlorosalicylic Acids | C₇H₄Cl₂O₃ | Anaerobic | Reductive dechlorination of the parent compound. |
| Dichlorophenols | C₆H₄Cl₂O | Anaerobic/Aerobic | Reductive dechlorination or metabolism of trichlorophenol. |
| Chlorocatechols | C₆H₄Cl₂O₂ | Aerobic | Dioxygenase attack on the aromatic ring. |
| Monochlorophenol | C₆H₅ClO | Anaerobic | Further reductive dechlorination of dichlorophenols. nih.gov |
| Phenol | C₆H₅OH | Anaerobic | Complete reductive dechlorination of chlorophenols. nih.gov |
| Maleylacetate | C₅H₄O₅ | Aerobic | Product of ortho-ring cleavage of catechol intermediates. nih.gov |
No single microbial species typically possesses all the enzymatic machinery required to completely mineralize a complex chlorinated compound. Therefore, degradation is often carried out by synergistic microbial consortia. epa.gov
Several bacterial genera are known for their ability to degrade chlorinated aromatic compounds. Burkholderia cepacia strain AC1100 is a well-documented degrader of 2,4,5-T and can utilize it as a sole carbon and energy source. nih.govepa.gov Other important genera include Pseudomonas, Sphingomonas, and Nocardioides. frontiersin.org Under anaerobic conditions, organohalide-respiring bacteria like Dehalobacter are crucial for catalyzing reductive dechlorination reactions. researchgate.net The complete mineralization often requires a consortium where one group of bacteria performs the initial dechlorination, and other groups metabolize the resulting intermediates. researchgate.netacs.org
The key enzymes initiating these degradation pathways have been identified. They include:
Oxygenases: These enzymes, such as 2,4,5-trichlorophenoxyacetic acid oxygenase and various dioxygenases, incorporate oxygen into the aromatic ring, which is a critical first step in aerobic degradation. nih.govresearchgate.net
Reductive Dehalogenases: These enzymes are central to anaerobic degradation, catalyzing the removal of chlorine atoms from the aromatic ring. frontiersin.org
Chlorophenol-4-monooxygenase: Found in Burkholderia cepacia AC1100, this enzyme is involved in the hydroxylation of chlorophenols. nih.gov
Catechol 1,2-dioxygenase / 2,3-dioxygenase: These enzymes cleave the aromatic ring of catechol intermediates, a pivotal step in aerobic pathways. researchgate.net
CoA Ligases: In some anaerobic pathways, activation of the carboxyl group to a coenzyme A (CoA) thioester by a ligase is a prerequisite for subsequent ring reduction and degradation. nih.gov
Table 3: Key Microbes and Enzymes in the Degradation of Related Chlorinated Aromatics
| Microorganism/Genus | Enzyme | Function | Reference |
| Burkholderia cepacia AC1100 | 2,4,5-T oxygenase | Initiates degradation of 2,4,5-T. | nih.gov |
| Burkholderia cepacia AC1100 | Chlorophenol-4-monooxygenase | Hydroxylation of chlorophenols. | nih.gov |
| Dehalobacter sp. | Reductive dehalogenase (inferred) | Catalyzes anaerobic reductive dechlorination. | researchgate.net |
| Pseudomonas sp. | 2-chlorobenzoate-1,2-dioxygenase | Aerobic degradation of 2-chlorobenzoic acid. | researchgate.net |
| Thauera chlorobenzoica | Halobenzoate-specific CoA ligase | Activates halobenzoates for anaerobic degradation. | nih.gov |
Transport and Distribution Studies in Environmental Media (e.g., soil, water)
Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the transport and distribution of this compound in environmental media such as soil and water. Consequently, detailed research findings and data tables on its mobility, sorption, and leaching potential are not available.
The environmental behavior of a chemical compound is highly dependent on its specific molecular structure and physicochemical properties. While it is possible to make general estimations based on structurally similar compounds, such as other chlorinated benzoic acids or salicylic acid derivatives, this would be speculative and would not pertain specifically to this compound.
Therefore, this section cannot be completed with the requested detailed research findings and data tables due to a lack of available scientific information on this compound.
Advanced Analytical Methodologies
Chromatographic Separation Techniques for Trace Analysis and Purity Assessment
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 3,4,5-trichloro-2-hydroxybenzoic acid, both gas and liquid chromatography platforms offer powerful solutions for its isolation and subsequent detection.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved using a reversed-phase mechanism. A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solution (often acidified with formic or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the compound exhibits strong absorbance in the UV region.
Gas Chromatography (GC) is less direct for analyzing carboxylic acids due to their low volatility and tendency to adsorb on the column. Therefore, a derivatization step is typically required to convert the acidic proton of the carboxyl and hydroxyl groups into a more volatile, less polar functional group. A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. After derivatization, the now volatile TMS-ester/ether of this compound can be separated on a low- to mid-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane) and detected with a flame ionization detector (FID) or, more powerfully, a mass spectrometer.
Table 1: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC-UV | GC-FID (after derivatization) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | Temperature program (e.g., 100°C to 280°C) |
| Detection | UV Absorbance (e.g., ~210 nm, 295 nm) | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (splitless) |
For unambiguous identification and highly sensitive quantification, chromatography is coupled with mass spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace analysis of this compound in complex environmental or biological samples. After chromatographic separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly efficient for deprotonating acidic molecules. The resulting molecular ion [M-H]⁻ is then subjected to tandem mass spectrometry (MS/MS). In this process, the precursor ion is isolated, fragmented by collision-induced dissociation (CID), and specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) , following the necessary derivatization step, provides excellent chromatographic resolution and structural information. The electron ionization (EI) source in a GC-MS system imparts high energy, leading to extensive and reproducible fragmentation patterns. This fragmentation is like a fingerprint, allowing for confident identification of the compound by comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern.
Table 2: Predicted Mass Spectrometry Parameters for this compound (Molecular Weight: 255.44 g/mol )
| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) for MS/MS |
| LC-MS/MS | ESI Negative | 254.9 / 256.9 (Isotopic pattern) | 210.9 (Loss of CO₂) |
| 174.9 (Loss of CO₂ and HCl) | |||
| GC-MS (of TMS derivative) | Electron Ionization (EI) | - | Characteristic fragments based on the derivatized structure. |
Advanced Spectroscopic Methods for Quantitative Analysis
Beyond its use as a detector in HPLC, UV-Visible Spectroscopy can be used directly for the quantitative analysis of this compound in simple solutions without significant interfering substances. The method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorption (λmax), and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the analyte in a sample can be determined. While specific spectral data for this compound is not widely published, related hydroxybenzoic acids show distinct absorption maxima that allow for their quantification. nist.govsielc.com For complex mixtures, advanced chemometric techniques like Principal Component Analysis (PCA) can be applied to deconvolute overlapping UV-Vis spectra, allowing for the quantification of individual components. nsf.gov
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds. Phenolic compounds, including this compound, can be oxidized at an electrode surface at a specific potential. Techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV) can be used to study the electrochemical behavior of the compound. For quantitative purposes, amperometric detection coupled with a flow system (like HPLC) or techniques like differential pulse voltammetry (DPV) can be employed. The current generated during the oxidation is proportional to the concentration of the analyte. The selectivity can be enhanced by modifying the electrode surface with specific materials that catalyze the oxidation reaction or prevent fouling. While methods have been developed for various phenolic and benzoic acids, specific applications for the electrochemical detection of this compound are not extensively documented in current literature.
Sample Preparation and Matrix Effects in Environmental Analysis
The analysis of this compound in environmental samples like water or soil is complicated by the presence of numerous other organic and inorganic compounds, known as the sample matrix. These co-extracted substances can interfere with the analysis, causing what are known as "matrix effects," especially in sensitive techniques like LC-MS/MS. Matrix effects can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Therefore, a robust sample preparation procedure is essential to isolate the analyte and remove interfering components. Solid-Phase Extraction (SPE) is the most common technique for this purpose. For aqueous samples, a sorbent material packed in a cartridge is used to retain the analyte while the bulk of the water and highly polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent. The choice of sorbent is critical; for an acidic compound like this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties, or a polymeric reversed-phase sorbent, is often effective. Adjusting the pH of the sample prior to extraction is crucial to ensure the compound is in a neutral form to retain it on a reversed-phase sorbent.
To compensate for matrix effects that remain after cleanup, a common strategy is the use of an internal standard, preferably a stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled this compound). This standard is added to the sample at the beginning of the preparation process and behaves identically to the analyte but is distinguished by its mass in the mass spectrometer. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally, allowing for an accurate ratio-based quantification.
Method Validation, Quality Assurance, and Inter-laboratory Studies
To ensure that an analytical method provides reliable and accurate results, it must undergo a thorough validation process. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Quality assurance (QA) involves the routine application of procedures to ensure that the data being generated are of sufficient quality. This includes running quality control (QC) samples (e.g., blanks, spiked samples, certified reference materials) with each batch of samples to monitor the performance of the method.
Inter-laboratory studies , or proficiency tests, are a form of external quality control where multiple laboratories analyze the same sample. europa.eu These studies are critical for establishing the reproducibility and robustness of a method and ensuring comparability of results between different laboratories. For a compound like this compound, such studies would be essential for standardizing environmental monitoring methods across different regulatory agencies.
Table 3: Illustrative Method Validation Performance Characteristics for Trace Analysis by LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| LOD | Signal-to-Noise Ratio > 3 |
| LOQ | Signal-to-Noise Ratio > 10 |
| Accuracy (% Recovery) | 70 - 120% |
| Precision (% RSD) | < 15% |
Research Applications in Industrial Chemistry and Materials Science
Role as a Chemical Intermediate in Synthesis
As a chlorinated derivative of salicylic (B10762653) acid, 3,4,5-trichloro-2-hydroxybenzoic acid possesses functional groups that make it a potential candidate for use as a chemical intermediate. The carboxylic acid and hydroxyl groups are common reaction sites for esterification and etherification, respectively, while the chlorine atoms can influence the electronic properties of the aromatic ring and may be substituted under specific conditions.
Precursor for Specialty Chemicals and Fine Chemicals
While direct synthesis pathways starting from this compound are not extensively documented, compounds with similar structures serve as precursors in the production of more complex molecules. For instance, chlorinated salicylic acids are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The synthesis of 3,5,6-trichlorosalicylic acid, a related isomer, is a known process involving the chlorination of salicylic acid. google.com This suggests that this compound could theoretically be used to create specialized esters, amides, or other derivatives by reacting its carboxylic acid or hydroxyl group. These derivatives could exhibit unique biological or chemical properties conferred by the trichlorinated phenyl ring.
Building Block in Polymer or Advanced Material Synthesis
Hydroxybenzoic acids are key monomers in the synthesis of liquid crystal polymers (LCPs). mdpi.com For example, p-hydroxybenzoic acid is a fundamental component in the production of high-strength thermotropic LCPs like Vectra. mdpi.com The polymerization typically involves the reaction of the hydroxyl and carboxylic acid groups to form polyester (B1180765) chains. mdpi.com
Theoretically, this compound could be incorporated into polyester or other polymer backbones. The presence of three chlorine atoms would be expected to impart specific properties to the resulting material, such as:
Increased Flame Retardancy: Halogenated compounds are often used to enhance the fire resistance of polymers.
Modified Thermal Stability: The bulky and electronegative chlorine atoms could alter the polymer's melting point, glass transition temperature, and decomposition profile.
Enhanced Chemical Resistance: The chlorinated aromatic rings might increase the polymer's resistance to chemical attack.
However, there is no specific research available that demonstrates the use of this compound as a monomer in polymer synthesis.
Potential in Functional Materials Development (e.g., optical or electronic properties)
The development of functional materials with specific optical or electronic properties often relies on molecules with tailored structures. While research on this compound in this area is not available, studies on related compounds offer insights. For instance, the photophysics of 5-chlorosalicylic acid have been studied to understand processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon relevant to the development of fluorescent probes and photostabilizers. thegoodscentscompany.com The substitution pattern of halogens on the aromatic ring can significantly influence these photophysical properties. It is plausible that the specific arrangement of three chlorine atoms in this compound could lead to unique electronic and photophysical behaviors, but this remains a subject for future investigation.
Applications in Analytical Reagent Design or Sensor Technology
Certain polyhydroxybenzoic acid derivatives are utilized as analytical reagents. For example, 3,4,5-trihydroxyfluorones, which share a trihydroxy substitution pattern, are used in spectrophotometric methods for metal ion detection. researchgate.net The hydroxyl groups in these reagents form complexes with metal ions, leading to a measurable change in color or fluorescence. researchgate.net
Given its structure with ortho-positioned hydroxyl and carboxyl groups, this compound has the potential to act as a chelating agent for certain metal ions. The chlorine atoms would modify the acidity of the phenolic proton and the electronic properties of the aromatic system, which could, in turn, influence the selectivity and sensitivity of its binding to different metals. This could form the basis for its use in chemical sensors or as a reagent in analytical chemistry, although no such applications have been reported in the literature.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3,4,5-trichloro-2-hydroxybenzoic acid?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as halogenation efficiency and regioselectivity. For chlorinated hydroxybenzoic acids, common approaches include:
- Electrophilic substitution : Use Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., FeCl3) to enhance halogenation at specific positions .
- Protection/deprotection of hydroxyl groups : Temporarily protect the hydroxyl group (e.g., via acetylation) to prevent side reactions during chlorination .
- pH control : Maintain acidic conditions to stabilize the carboxylic acid moiety and avoid decarboxylation .
Post-synthesis, validate purity via HPLC or NMR and compare retention times/spectral data with known analogs like 3,5-dichloro-4-hydroxybenzoic acid .
Q. How can researchers characterize the crystallographic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining molecular packing and hydrogen-bonding networks. Key steps include:
- Crystallization : Use solvent evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals.
- Supramolecular analysis : Identify synthons such as O–H···O hydrogen bonds between carboxylic acid groups and Cl···Cl halogen interactions, as seen in structurally related chlorobenzoic acids .
- Comparative studies : Contrast with analogs like 3,5-dichloro-4-hydroxybenzoic acid to assess how additional chlorine substitution affects crystal lattice stability .
Advanced Research Questions
Q. How can contradictory findings on the toxicological effects of this compound be resolved?
- Methodological Answer : Discrepancies in toxicity studies (e.g., reproductive impairment vs. null effects) may arise from differences in:
- Dose-response relationships : Conduct tiered dosing experiments (low to high) in model organisms, as seen in studies on similar chlorinated phenols .
- Metabolic pathways : Use isotopic labeling (e.g., <sup>14</sup>C) to track metabolite formation and identify bioactive derivatives.
- Structural specificity : Compare toxicity with analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to isolate the role of chlorine positioning .
Statistical meta-analysis of existing data can also reconcile conflicting results .
Q. What mechanistic approaches are used to study the enzyme inhibition potential of this compound?
- Methodological Answer : To evaluate enzyme interactions:
- Kinetic assays : Measure inhibition constants (Ki) via spectrophotometric methods (e.g., for salicylate hydroxylase or cyclooxygenase analogs) .
- Molecular docking : Model binding affinities using software like AutoDock, focusing on halogen bonding between chlorine substituents and enzyme active sites .
- Mutagenesis studies : Modify key residues in enzymes (e.g., Tyr385 in COX-1) to assess how chlorine substitutions alter binding efficacy .
Q. How can researchers design cocrystals of this compound to enhance solubility for pharmaceutical studies?
- Methodological Answer : Cocrystal engineering involves:
- Synthon selection : Pair with coformers (e.g., nicotinamide) that form complementary hydrogen bonds with the carboxylic acid group .
- Screening methods : Use high-throughput slurry crystallization in solvents like acetonitrile or THF.
- Stability testing : Assess hygroscopicity and thermal stability via DSC/TGA, comparing results with non-chlorinated analogs like 4-hydroxybenzoic acid .
Data Contradiction & Validation
Q. What analytical techniques are critical for validating conflicting reports on the stability of this compound under varying pH conditions?
- Methodological Answer : Address stability discrepancies via:
- pH-dependent degradation studies : Monitor decomposition kinetics using LC-MS at pH 2–12, noting decarboxylation or dechlorination products .
- Isotopic tracing : Use <sup>13</sup>C-labeled carboxylic acid groups to track CO2 release under acidic conditions.
- Comparative analysis : Contrast degradation profiles with structurally stable analogs (e.g., 3,5-dibromo-4-hydroxybenzoic acid) to identify substituent-specific vulnerabilities .
Synthesis & Structural Analysis
Q. How does the substitution pattern (Cl, OH, COOH) influence the acidity of this compound compared to its analogs?
- Methodological Answer : Acidity can be quantified via:
- Potentiometric titration : Measure pKa in aqueous and non-aqueous media.
- DFT calculations : Compare charge distribution and resonance stabilization with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid vs. 5-fluoro-2-hydroxybenzoic acid) .
- Correlation with Hammett constants : Use σpara and σmeta values for Cl and OH groups to predict acid-strengthening effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
